Ac-DEVD-AMC

Vue d'ensemble

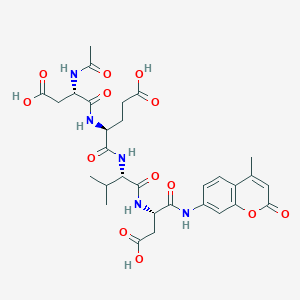

Description

Ac-DEVD-AMC (Ac-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin) is a fluorogenic substrate widely used to measure the enzymatic activity of caspase-3 and caspase-7, key effector proteases in apoptosis. The substrate contains the DEVD tetrapeptide sequence, which mimics the cleavage site of endogenous caspase-3/7 targets (e.g., poly(ADP-ribose) polymerase). Upon cleavage by these caspases, the AMC fluorophore is released, emitting fluorescence at 460 nm when excited at 360–380 nm . This substrate is critical in apoptosis research, enabling real-time quantification of caspase activation in cell lysates, tissue homogenates, and recombinant enzyme assays .

Controls, such as caspase-specific inhibitors (e.g., Ac-DEVD-CHO), are essential to confirm caspase-3-specific signals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin involves the coupling of the peptide sequence N-Acetyl-Asp-Glu-Val-Asp with 7-amido-4-methylcoumarin. The process typically includes the following steps:

Peptide Synthesis: The peptide sequence is synthesized using solid-phase peptide synthesis (SPPS) techniques.

Coupling Reaction: The synthesized peptide is then coupled with 7-amido-4-methylcoumarin using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Purification: The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity level.

Industrial Production Methods

In an industrial setting, the production of N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers for the peptide sequence and large-scale purification systems to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin primarily undergoes hydrolysis reactions when exposed to caspase-3. The enzyme cleaves the peptide bond between the aspartic acid residue and the 7-amido-4-methylcoumarin, releasing the fluorescent 7-amino-4-methylcoumarin (AMC) moiety .

Common Reagents and Conditions

Reagents: Caspase-3 enzyme, buffer solutions (e.g., HEPES buffer), and reducing agents (e.g., dithiothreitol).

Conditions: The reaction is typically carried out at physiological pH (7.4) and temperature (37°C) to mimic cellular conditions.

Major Products

The major product formed from the hydrolysis of N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin by caspase-3 is 7-amino-4-methylcoumarin (AMC), which exhibits strong fluorescence .

Applications De Recherche Scientifique

Quantification of Caspase Activity

Ac-DEVD-AMC is primarily utilized to measure caspase-3 activity in various cell types, including cancer cells. For example, studies have shown that apoptotic cell lysates exhibit significantly higher fluorescence when incubated with this compound compared to non-apoptotic lysates, confirming its utility as a reliable marker for apoptosis .

Drug Screening and Development

This substrate is also instrumental in drug discovery processes aimed at identifying compounds that modulate apoptosis. Researchers can use this compound to evaluate the efficacy of potential anticancer drugs by measuring their impact on caspase-3 activation. For instance, inhibitors like Ac-DEVD-CHO have been tested alongside this compound to assess their ability to suppress caspase activity in cancer cells .

Cancer Cell Lines

In a study involving human A549 lung adenocarcinoma cells, researchers utilized this compound to investigate the effects of curcumin on apoptosis induction. The results indicated that curcumin significantly increased caspase-3 activity as measured by the release of AMC from this compound, suggesting its potential as an anticancer agent .

| Treatment | Caspase-3 Activity (Fluorescence Units) |

|---|---|

| Control | 15 |

| Curcumin | 45 |

Plant Biology

Interestingly, this compound has also been applied in plant biology to study programmed cell death (PCD). In experiments with self-incompatible petunia plants, the application of caspase inhibitors alongside this compound allowed researchers to observe changes in PCD dynamics during pollination processes . The findings demonstrated that inhibiting caspase-like activities could enhance pollen tube growth and seed setting.

Assay Conditions

For optimal results when using this compound, specific assay conditions must be adhered to:

- Concentration : A common working concentration is around 20 µM.

- Incubation Time : Typically incubated at 37°C for 1 hour.

- Fluorescence Measurement : Excitation at 380 nm and emission detection between 430-460 nm .

Storage and Stability

This compound should be stored at -20°C and reconstituted in DMSO prior to use. It is crucial to avoid repeated freeze-thaw cycles to maintain substrate integrity .

Mécanisme D'action

N-Acetyl-Asp-Glu-Val-Asp-7-amido-4-methylcoumarin functions as a substrate for caspase-3. Upon cleavage by the enzyme, the compound releases 7-amino-4-methylcoumarin, which emits fluorescence. This fluorescence can be measured using a fluorometer or fluorescence microplate reader, providing a quantitative assessment of caspase-3 activity. The molecular target of this compound is the active site of caspase-3, where it binds and undergoes hydrolysis .

Comparaison Avec Des Composés Similaires

Substrate Specificity and Target Caspases

Table 1: Comparison of Fluorogenic Caspase Substrates

Key Observations :

- This compound vs. Ac-VDVAD-AMC : While this compound detects execution-phase caspases (-3/-7), Ac-VDVAD-AMC is specific to initiator caspase-2, which responds to DNA damage .

- Caspase-8/9 Substrates : Ac-IETD-AMC (caspase-8) and Ac-LEHD-AFC (caspase-9) are used in extrinsic and intrinsic apoptosis pathways, respectively. The AFC fluorophore (emission ~505 nm) allows multiplexing with AMC-based substrates .

Kinetic Efficiency and Assay Conditions

- This compound : At 200 nM caspase-3, maximal fluorescence (RFU) is achieved within minutes, with a Ki of 0.74 nM for inhibitors like M791 . Its cleavage rate in hypoxia-reoxygenated cardiomyocytes increased 8.5-fold, demonstrating sensitivity to apoptotic stimuli .

- Ac-IETD-AMC : Caspase-8 assays often require longer incubation times (1–2 hours) due to lower catalytic efficiency compared to caspase-3 .

- Cross-Reactivity Challenges: this compound’s cleavage by caspase-7 necessitates validation via immunoblotting or inhibitor controls .

Research Findings and Data Highlights

Caspase-3/7 Activity in Apoptosis

- Myocardial Apoptosis : Sepsis-induced myocardial caspase-3 activity (measured via this compound) increased 3-fold, correlating with calpain activation .

- Cancer Therapeutics : Curcumin analogue EF-24 elevated this compound cleavage 2.5-fold in tumor cells, confirming proapoptotic effects .

Limitations and Mitigations

- Caspase-7 Interference: In monocytes, this compound activity increased 2.3-fold upon rWmhsp60 treatment, but parallel caspase-7 knockdowns were required to attribute signals to caspase-3 .

- pH Sensitivity : Procaspase-3 exhibits latent this compound cleavage at acidic pH (4.0–5.0), complicating lysosomal apoptosis assays .

Activité Biologique

Ac-DEVD-AMC is a synthetic tetrapeptide fluorogenic substrate specifically designed for the detection and quantification of caspase-3 activity, a key enzyme in the apoptotic pathway. This compound has gained significant attention in both research and clinical settings due to its utility in studying apoptosis and the underlying mechanisms of cell death.

- Chemical Name: Ac-Asp-Glu-Val-Asp-AMC

- Molecular Weight: 675 Daltons

- Purity: ≥ 98%

- Storage Conditions: Store undiluted at -20°C; reconstitute in DMSO before use.

This compound functions as a substrate for caspase-3, which cleaves the peptide bond between the aspartic acid (D) and the AMC (7-amino-4-methylcoumarin) moiety. Upon cleavage, AMC is released, resulting in fluorescence that can be quantitatively measured using a spectrofluorometer. The excitation wavelength is set at 380 nm, with emission detected between 430-460 nm. This property allows researchers to monitor caspase-3 activity in real-time during apoptosis assays.

Applications in Research

1. Caspase Activity Measurement:

this compound is widely used to assess caspase-3 activity in various biological samples, including cell lysates from apoptotic and non-apoptotic cells. Studies have demonstrated that apoptotic cell lysates show significant fluorescence compared to non-apoptotic lysates, confirming the specificity of this compound for caspase-3 .

2. Inhibition Studies:

The substrate is also employed to evaluate the inhibitory effects of various compounds on caspase-3 activity. For instance, Ac-DEVD-CHO, a known caspase inhibitor, can be used alongside this compound to study its effects on apoptosis and cell survival .

Study 1: Apoptosis Induction in Leukemia Cells

In a study using HPB-ALL leukemia cell lines, researchers induced apoptosis using an anti-human Fas monoclonal antibody. The results indicated that upon treatment with Fas mAb, there was a marked increase in caspase-3 activity as measured by this compound cleavage, demonstrating the substrate's effectiveness in monitoring apoptosis .

Study 2: Caspase Activity in Plant Systems

Interestingly, this compound has also been utilized to investigate programmed cell death (PCD) in plant systems. A study showed that treatment with Ac-DEVD-CHO inhibited PCD in petunia pistils during self-incompatibility reactions, highlighting the substrate's versatility beyond mammalian systems .

Data Table: Comparison of Caspase Activity Using this compound

| Sample Type | Fluorescence Emission (Relative Units) | Conditions |

|---|---|---|

| Non-apoptotic Lysate | Low | No treatment |

| Apoptotic Lysate | High | Treated with Fas mAb |

| Plant Tissue (Control) | Moderate | No inhibitor |

| Plant Tissue (Inhibitor) | Low | Treated with Ac-DEVD-CHO |

Q & A

Basic Research Questions

Q. What is the biochemical principle behind using Ac-DEVD-AMC for detecting caspase-3 activity?

this compound is a fluorogenic substrate designed to measure caspase-3 enzymatic activity. The substrate contains the tetrapeptide sequence DEVD, which is cleaved by caspase-3 at the aspartic acid (D) residue, releasing the fluorescent 7-amino-4-methylcoumarin (AMC) moiety. In its intact form, AMC fluorescence is quenched; cleavage releases free AMC, which fluoresces at 460 nm upon excitation at 380 nm. This allows real-time quantification of caspase-3 activity in cell lysates or purified enzyme preparations .

Q. What are the standard protocols for measuring caspase-3 activity using this compound?

- Cell lysis : Prepare lysates in buffers containing 0.1% CHAPS or NP-40 to solubilize caspases while maintaining activity. Centrifuge at 10,000×g to remove debris .

- Reaction setup : Incubate lysates (10–50 µl) with 40–100 µM this compound in HEPES buffer (pH 7.4) at 37°C for 1–2 hours. Include negative controls (substrate-only and lysate-only) .

- Fluorometric detection : Measure AMC fluorescence at Ex/Em 380/460 nm using a spectrofluorometer or plate reader. Normalize activity to total protein concentration (e.g., Bradford assay) .

Q. How specific is this compound for caspase-3 compared to caspase-7?

this compound is cleaved by both caspase-3 and caspase-7 due to their shared substrate specificity. To distinguish between the two, use selective inhibitors (e.g., Ac-DEVD-CHO for caspase-3) or confirm results with immunoblotting for caspase-3 activation (e.g., PARP cleavage). Some studies refer to the combined activity as "DEVDase activity" to acknowledge cross-reactivity .

Advanced Research Questions

Q. How can researchers optimize this compound assay conditions for high-throughput screening?

- Substrate concentration : Use the Michaelis-Menten constant (Km) of caspase-3 for this compound (~10 µM) to determine saturating substrate levels. Excess substrate (e.g., 40–100 µM) ensures linear reaction kinetics .

- Reaction time : Pre-test lysates to identify the linear phase of AMC release (typically 30–120 minutes). Prolonged incubation may lead to substrate depletion or non-specific cleavage .

- Inhibitor controls : Include Ac-DEVD-CHO (1–10 nM) to confirm caspase-3-specific activity and rule out background fluorescence .

Q. How should conflicting data from this compound assays be interpreted?

- High background fluorescence : Check for lysate autofluorescence (e.g., NADH) or non-caspase proteases (e.g., cathepsins). Pre-clear lysates with centrifugation and include protease inhibitor cocktails .

- Discrepancies with apoptosis markers : Compare this compound data with independent assays (e.g., Annexin V staining, nuclear fragmentation). Caspase-3 activation may occur without full apoptosis commitment in some cell types .

Q. What are the limitations of this compound in studying caspase-3 dynamics in live cells?

this compound requires cell lysis for substrate access, limiting its utility in live-cell imaging. For real-time in vivo caspase-3 monitoring, use membrane-permeable probes (e.g., FLICA) or genetically encoded biosensors (e.g., FRET-based SCAT3) .

Q. How can this compound be applied to study caspase-3 in non-apoptotic processes?

Caspase-3 regulates non-apoptotic functions like differentiation and synaptic plasticity. To study these, combine this compound assays with:

- Pharmacological inhibition : Use pan-caspase inhibitors (e.g., Z-VAD-FMK) to block activity transiently .

- Subcellular fractionation : Isolate mitochondrial vs. cytosolic caspase-3 pools to explore compartment-specific roles .

Q. Methodological Troubleshooting

Q. Why might this compound fail to detect caspase-3 activity in certain cell models?

- Low apoptosis induction : Verify apoptosis triggers (e.g., staurosporine, UV) using positive controls.

- Inactive pro-caspase-3 : Use immunoblotting to confirm cleavage of pro-caspase-3 (32 kDa) to active subunits (17/12 kDa) .

- Oxidative stress interference : Antioxidants (e.g., NAC) may suppress caspase-3 activation in models involving ROS-mediated apoptosis .

Q. How to quantify caspase-3 activity in tissues with high endogenous protease content?

- Tissue homogenization : Use mild detergents (e.g., 0.5% CHAPS) and protease inhibitors to preserve caspase-3 activity while minimizing background .

- Substrate specificity : Validate assays with recombinant caspase-3 and compare cleavage rates in tissue lysates vs. purified enzyme .

Q. What are emerging alternatives to this compound for caspase-3 detection?

Propriétés

IUPAC Name |

(4S)-4-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37N5O13/c1-13(2)26(35-27(44)18(7-8-22(37)38)33-29(46)19(11-23(39)40)31-15(4)36)30(47)34-20(12-24(41)42)28(45)32-16-5-6-17-14(3)9-25(43)48-21(17)10-16/h5-6,9-10,13,18-20,26H,7-8,11-12H2,1-4H3,(H,31,36)(H,32,45)(H,33,46)(H,34,47)(H,35,44)(H,37,38)(H,39,40)(H,41,42)/t18-,19-,20-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALZSTTDFHZHSCA-RNVDEAKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37N5O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

675.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.